molecular formula C20H19BrN4O2 B11992680 N'-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303107-83-7

N'-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11992680
CAS No.: 303107-83-7
M. Wt: 427.3 g/mol
InChI Key: PEIYAFHVUZDUBT-LPYMAVHISA-N
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Description

N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a bromophenyl group, and an ethoxyphenyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with 2-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazole ring, followed by further functionalization to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-[(E)-(2-ethoxyphenyl)methylidene]amine
  • (4-bromophenyl)(2-ethoxyphenyl)methylamine

Uniqueness

N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable subject of study.

Properties

CAS No.

303107-83-7

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19BrN4O2/c1-3-27-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13(2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

PEIYAFHVUZDUBT-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

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